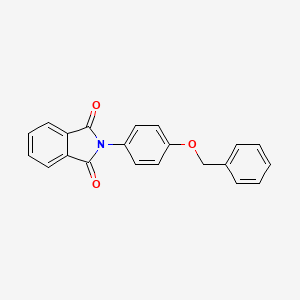
2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-苄氧基-苯基)-异吲哚-1,3-二酮是一种有机化合物,属于异吲哚衍生物类。它的特点是在苯环上连接一个苄氧基,该苯环进一步连接到异吲哚-1,3-二酮核心结构。
准备方法
合成路线和反应条件: 2-(4-苄氧基-苯基)-异吲哚-1,3-二酮的合成通常包括以下步骤:
起始原料: 合成从制备4-苄氧基苯甲醛和邻苯二甲酸酐开始。
缩合反应: 4-苄氧基苯甲醛在合适的催化剂(如乙酸铵)存在下与邻苯二甲酸酐发生缩合反应,形成异吲哚-1,3-二酮核心。
环化: 然后在受控条件下对中间产物进行环化,得到最终化合物 2-(4-苄氧基-苯基)-异吲哚-1,3-二酮。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。常见的工业方法包括使用连续流反应器和自动化合成系统,以提高效率和可扩展性。
化学反应分析
反应类型: 2-(4-苄氧基-苯基)-异吲哚-1,3-二酮会发生各种化学反应,包括:
氧化: 苄氧基可以被氧化,形成相应的苯甲酸衍生物。
还原: 异吲哚-1,3-二酮核心可以被还原,形成异吲哚啉衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 在酸性或碱性条件下使用溴、氯和硝化剂等试剂。
主要生成物:
氧化: 苯甲酸衍生物。
还原: 异吲哚啉衍生物。
取代: 各种取代的异吲哚-1,3-二酮衍生物。
科学研究应用
2-(4-苄氧基-苯基)-异吲哚-1,3-二酮在科学研究中有多种应用:
药物化学: 它被探索为药物先导化合物,用于开发新的治疗药物,特别是在治疗神经系统疾病和癌症方面。
材料科学: 该化合物被研究用于合成先进材料,包括有机半导体和聚合物。
生物学研究: 它作为探针用于生物学研究,以了解异吲哚衍生物与生物靶标的相互作用。
作用机制
2-(4-苄氧基-苯基)-异吲哚-1,3-二酮的作用机制涉及它与特定分子靶标的相互作用。苄氧基增强了它与某些酶和受体的结合亲和力。该化合物可能抑制或激活这些靶标,导致各种生物学效应。异吲哚-1,3-二酮核心在稳定化合物与其靶标的相互作用中起着至关重要的作用,从而调节细胞通路。
类似化合物:
2-(4-苄氧基-苯基)-苯并噻唑: 该化合物具有类似的苄氧基-苯结构,但具有苯并噻唑核心,而不是异吲哚-1,3-二酮。
2-(4-苄氧基-苯基)-苯并咪唑: 结构类似,但含有苯并咪唑核心。
独特性: 2-(4-苄氧基-苯基)-异吲哚-1,3-二酮的独特性在于它的异吲哚-1,3-二酮核心,它赋予了独特的化学和生物学性质。这种核心结构允许与分子靶标进行特定相互作用,使其成为药物化学和材料科学中一种有价值的化合物。
相似化合物的比较
2-(4-Benzyloxy-phenyl)-benzothiazole: This compound shares a similar benzyloxy-phenyl structure but has a benzothiazole core instead of isoindole-1,3-dione.
2-(4-Benzyloxy-phenyl)-benzimidazole: Similar in structure but contains a benzimidazole core.
Uniqueness: 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione is unique due to its isoindole-1,3-dione core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
生物活性
The compound 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, which has garnered attention for its diverse biological activities. Research indicates that isoindole derivatives exhibit promising anticancer, anti-inflammatory, and neuroprotective properties. This article synthesizes findings from various studies to elucidate the biological activity of this specific compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzyl ether substituent, which may enhance its pharmacological activity by improving solubility and bioavailability.
Anticancer Activity
Recent studies have evaluated the anticancer potential of isoindole derivatives, including this compound. Notably, derivatives have shown significant cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells.
Table 1: IC50 Values of Isoindole Derivatives Against Cancer Cell Lines
| Compound | A549 Cell Line (IC50 µM) | HeLa Cell Line (IC50 µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 3 | 116.26 | 140.60 |
| Compound 4 | 114.25 | 148.59 |
Note: TBD indicates that specific values for the compound need further investigation or are currently unavailable.
In vivo studies using xenograft models demonstrated that these compounds could significantly inhibit tumor growth while exhibiting manageable toxicity profiles in nude mice .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. A related study involving derivatives showed that certain compounds exhibited potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration.
Table 2: MAO-B Inhibition Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 3h | 0.062 | Competitive |
| Rasagiline | 0.0953 | Irreversible |
The neuroprotective mechanisms are attributed to antioxidant properties and the ability to chelate metal ions, which can mitigate oxidative stress in neuronal cells .
Anti-inflammatory Activity
Isoindole derivatives have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory disorders.
Case Studies
A notable case study evaluated the effects of a series of isoindole derivatives on inflammation markers in animal models. The results indicated that treatment with these derivatives led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels compared to control groups .
属性
CAS 编号 |
20012-62-8 |
|---|---|
分子式 |
C21H15NO3 |
分子量 |
329.3 g/mol |
IUPAC 名称 |
2-(4-phenylmethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-8-4-5-9-19(18)21(24)22(20)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI 键 |
JUOUMGCILMRHIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















